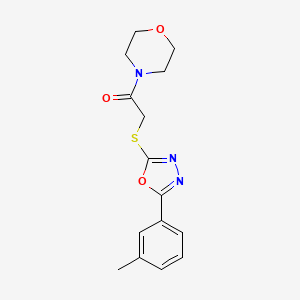

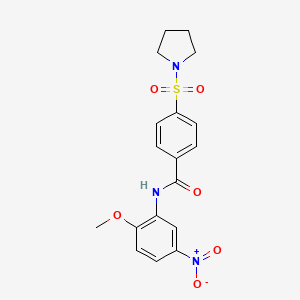

1H-Pyrazole-4-carboxaldehyde, 5-amino-3-methyl-1-phenyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves various methods. One notable approach is the modified Friedländer synthesis , which utilizes the reaction of N-Boc-protected 1-alkyl(aryl)-5-formyl-1H-pyrazol-4-amines with malononitrile or cyanoacetamide. This method provides a convenient route to prepare derivatives of 5-amino-1H-pyrazolo[4,3-b]pyridines .

Scientific Research Applications

Antibacterial Activity

One study reported the synthesis of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbxylic acids by reacting 5-amino-3-methyl-1-phenyl-1H-pyrazole with various aromatic aldehydes and pyruvic acid. Some of these synthesized compounds showed promising antibacterial activities (Maqbool et al., 2014).

Heterocyclic Chemistry

Another research avenue involves transforming 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde into various heterocyclic compounds with potential biological and chemical applications. For instance, treatment with methyl thioglycolate led to novel methyl 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylates, further processed into other heterocycles (Haider et al., 2005).

Dyeing Properties and Biological Activity

Further research has been conducted on the dyeing properties and potential biological activities of new heterocycles derived from 5-pyrazolones. Compounds synthesized in these studies are anticipated to have applications in dyeing and possess biological properties (Bagdatli & Ocal, 2012).

Photophysical Properties

The study of specific solute-solvent interaction and the effect of electron donor-acceptor substituents on the fluorescence of novel pyrazolo naphthyridines has revealed insights into the absorption and emission properties of these compounds, which could have applications in photophysical studies (Patil et al., 2010).

Synthesis of Novel Compounds

Research into the synthesis of novel carboxaldehyde hydrazone derivatives containing thiazole and pyrazole rings has expanded the chemical space of these compounds, potentially leading to new applications in material science or as intermediates for further chemical transformations (Xie Zheng-feng, 2011).

properties

IUPAC Name |

5-amino-3-methyl-1-phenylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-8-10(7-15)11(12)14(13-8)9-5-3-2-4-6-9/h2-7H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USUZLTADOLMXDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=O)N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the structural significance of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde?

A1: This compound exhibits intriguing structural features. [] The bond lengths within the molecule suggest a polarization of its electronic structure. Additionally, it forms hydrogen bonds, creating puckered sheets with R(10)(8)(34) ring motifs. This hydrogen bonding involves both O-H...N and N-H...O interactions. [] Further intermolecular interactions are observed through aromatic pi-pi stacking between adjacent sheets. []

Q2: How can 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde be used in the synthesis of other compounds?

A2: This compound serves as a versatile building block for creating diverse pyrazolo-fused heterocycles. Researchers have successfully synthesized various substituted pyrazolo[3,4-b]pyridines [] and pyrazolo[4′,3′:5,6]pyrido[2,3-d]-pyrimidinones and -1,2,3-triazinones using this compound as a starting material. [] This highlights its potential in developing new compounds with potentially valuable properties.

Q3: Are there any spectroscopic studies available for 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde?

A3: Yes, researchers have investigated the compound using Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. [] These studies provide valuable insights into the vibrational frequencies, molecular motions, and electronic environment of the molecule. While the specific details of these analyses are not provided in the abstract, this information likely contributes to a deeper understanding of the compound's structure and properties.

Q4: Does 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde exhibit any interesting coordination chemistry?

A4: Research indicates that this compound can participate in the formation of macrocyclic complexes with metal ions. [] Specifically, it undergoes self-condensation in the presence of palladium(II) and platinum(II) ions, leading to the creation of novel tetraaza macrocyclic complexes. [] This highlights the compound's ability to act as a ligand and its potential in synthesizing metal-containing compounds with unique properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,5-trimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2774409.png)

![6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B2774412.png)

![2-Chloro-1-[2-[(3,4-difluorophenoxy)methyl]morpholin-4-yl]propan-1-one](/img/structure/B2774413.png)

![tert-butyl 3-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2774416.png)

![3-(3,4-Dimethylphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2774417.png)

![N-[3-(azepane-1-sulfonyl)phenyl]-2-chloroacetamide](/img/structure/B2774418.png)

![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2774424.png)

![6-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2774428.png)

![3-[4-(Propan-2-yl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2774431.png)